molecular formula C12H16O2 B14309271 {Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene CAS No. 111160-13-5

{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene

Cat. No.: B14309271
CAS No.: 111160-13-5
M. Wt: 192.25 g/mol
InChI Key: QEWKTBCMKHGEHJ-UHFFFAOYSA-N
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Description

{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene is an organic compound that belongs to the class of ethers It features a benzene ring substituted with an ethoxy group and a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol derivatives with ethyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the ethyl vinyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The catalyst commonly used is a solid acid catalyst, such as zeolites or sulfonated resins.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or prop-2-en-1-yloxy groups are replaced by other nucleophiles. Common reagents include halides and amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halides (e.g., HCl, HBr) in polar solvents, amines in aprotic solvents.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of {Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene: Contains additional substituents on the benzene ring.

Uniqueness

{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene is unique due to its specific combination of ethoxy and prop-2-en-1-yloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

111160-13-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

[ethoxy(prop-2-enoxy)methyl]benzene

InChI

InChI=1S/C12H16O2/c1-3-10-14-12(13-4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3

InChI Key

QEWKTBCMKHGEHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)OCC=C

Origin of Product

United States

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